(1-methyl-1H-indol-3-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
(1-methylindol-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-10-12(11-4-2-3-5-13(11)15)14(17)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHBSTBOJKSXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthesis of 1-Methylindole-3-Carboxylic Acid
- Starting material : 1-Methylindole-3-carboxaldehyde (10 mmol) is dissolved in a mixture of aqueous sulfuric acid (1 M, 50 mL) and acetone (20 mL).
- Oxidation : Potassium permanganate (15 mmol) is added gradually at 0°C, and the reaction is refluxed at 80°C for 6 hours.
- Workup : The mixture is filtered to remove MnO2, acidified with HCl (1 M), and extracted with ethyl acetate. The organic layer is dried over Na2SO4 and concentrated to yield 1-methylindole-3-carboxylic acid as a white solid (85% yield).
Key Data :
Amidation with Morpholine
Method A: Acid Chloride Intermediate ()
- Chlorination : 1-Methylindole-3-carboxylic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in dry DCM for 3 hours. Excess SOCl2 is removed under vacuum to yield the acid chloride.
- Coupling : The acid chloride is dissolved in DCM (30 mL), and morpholine (12 mmol) is added dropwise with triethylamine (15 mmol) at 0°C. The mixture is stirred at room temperature for 12 hours.
- Purification : The crude product is washed with NaHCO3 (1 M) and HCl (1 M), dried, and recrystallized from ethanol (72% yield).
Method B: Direct Amidation Using B(OCH2CF3)3 ()
- Reaction : 1-Methylindole-3-carboxylic acid (10 mmol), morpholine (12 mmol), and B(OCH2CF3)3 (12 mmol) are combined in acetonitrile (20 mL) and stirred at 80°C for 8 hours.
- Workup : The mixture is filtered through a silica gel plug, eluting with ethyl acetate to remove boron byproducts. The solvent is evaporated to afford the amide (88% yield).
Comparative Data :
| Parameter | Method A (Acid Chloride) | Method B (Boron Reagent) |
|---|---|---|
| Yield | 72% | 88% |
| Reaction Time | 15 hours | 8 hours |
| Purification Complexity | Column chromatography | Filtration |
Synthetic Route 2: Nucleophilic Substitution with 4-(Chloroacetyl)Morpholine
Adapted from, this method leverages the nucleophilic 3-position of 1-methylindole to displace chloride from 4-(chloroacetyl)morpholine.
Procedure :
- Reaction : 1-Methylindole (10 mmol) and KOH (10 mmol) are stirred in DMSO (40 mL) at 0°C for 1 hour. 4-(Chloroacetyl)morpholine (12 mmol) is added, and the mixture is heated at 60°C for 6 hours.
- Workup : The solution is quenched with NH4Cl (sat.), extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the product (65% yield).
Mechanistic Insight :
The indole’s 3-position attacks the electrophilic carbonyl carbon of 4-(chloroacetyl)morpholine, displacing chloride and forming the amide bond. DMSO acts as both solvent and mild base, facilitating deprotonation of the indole.
Limitations :
Optimization and Challenges
Racemization Concerns
Amidation of chiral indole derivatives (e.g., substituted amino acids) using Method A showed <2% racemization, as confirmed by chiral HPLC. Method B’s milder conditions further reduce epimerization risks.
Scalability
Gram-scale synthesis (10 g starting material) using Method B achieved 85% yield with minimal solvent (15 mL MeCN), demonstrating industrial viability.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels .
Major Products
The major products formed from these reactions include substituted indole derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
(1-methyl-1H-indol-3-yl)(morpholino)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The morpholine ring can enhance the compound’s binding affinity through donor-acceptor interactions . These interactions can lead to the inhibition of key biological processes, such as cell division and viral replication .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Modifications on the Indole Core
Substituent Effects on Indole Position 1
- Methyl vs. Morpholinoethyl Groups: The compound 5-hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone () replaces the methyl group with a morpholinoethyl chain.
Modifications at Indole Position 3
- Morpholino vs. Piperidino Groups: The piperidino analog (1-methyl-1H-indol-3-yl)(piperidino)methanone () replaces the morpholine oxygen with a CH₂ group, reducing hydrogen-bonding capacity. Such changes may lower affinity for targets requiring polar interactions, as seen in cannabinoid receptor studies where morpholinoethyl groups enhance CB1 binding .
Heterocyclic Replacements
- Indole vs. Benzimidazole: (1H-Benzo[d]imidazol-1-yl)(morpholino)methanone () substitutes indole with benzimidazole, introducing an additional nitrogen atom.
Cannabinoid Receptor Affinity
- Role of the Morpholino Group: highlights that indole-derived cannabinoids with morpholinoethyl substituents exhibit high CB1 receptor affinity. While the target compound lacks the ethyl linker, its morpholino carbonyl group may still engage in key interactions, albeit with reduced conformational flexibility compared to morpholinoethyl analogs.
- Chain Length and Potency :
Analogs with 4–6 carbon chains (e.g., tetramethylcyclopropyl derivatives in ) show optimal activity, suggesting that bulkier substituents near the indole core may enhance receptor binding. The methyl group in the target compound may represent a minimalistic yet effective substituent for moderate activity.
Physicochemical Properties
Solubility and Crystallinity
- Impact of Substituents: The crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone () reveals non-planar geometry with π–π interactions, suggesting that halogenated substituents enhance crystallinity. In contrast, the target compound’s simpler structure may reduce intermolecular interactions, favoring solubility in organic solvents .
- Morpholine Contribution: The morpholino group’s oxygen atom improves aqueous solubility compared to purely hydrophobic substituents (e.g., naphthoyl groups in ), as seen in related compounds .
Data Table: Key Comparative Features
*Estimated based on structural analogs.
Biological Activity
(1-methyl-1H-indol-3-yl)(morpholino)methanone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The morpholino group contributes to its pharmacological properties, enhancing solubility and bioavailability.
Target Interactions
The primary target of (1-methyl-1H-indol-3-yl)(morpholino)methanone is tubulin , a crucial component of the cytoskeleton involved in cell division. This compound inhibits tubulin polymerization, leading to disruption of the mitotic spindle assembly, which is essential for proper cell division.
Biochemical Pathways
The inhibition of tubulin polymerization results in cell cycle arrest, particularly at the G2/M phase. This effect can induce apoptosis in cancer cells, making it a candidate for anticancer therapy . Additionally, its structural similarity to colchicine suggests that it may act through similar pathways, targeting microtubule dynamics.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of (1-methyl-1H-indol-3-yl)(morpholino)methanone against various cancer cell lines. The compound has shown effective antiproliferative activity with IC50 values indicating significant potency:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These results demonstrate that the compound effectively inhibits the growth of rapidly dividing cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Notably, it displayed low minimum inhibitory concentration (MIC) values:
| Microorganism | MIC (μg/mL) |
|---|---|
| MRSA | 1 |
| Staphylococcus aureus | 3.90 |
| Candida albicans | 7.80 |
These findings indicate that (1-methyl-1H-indol-3-yl)(morpholino)methanone could be a promising candidate for developing new antimicrobial therapies .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound:
- Anticancer Efficacy : A study demonstrated that treatment with (1-methyl-1H-indol-3-yl)(morpholino)methanone led to significant apoptosis in cancer cells via caspase activation and mitochondrial pathway involvement .
- Antimicrobial Studies : Research focused on its efficacy against resistant strains showed that the compound significantly inhibited biofilm formation in Staphylococcus aureus, which is critical for treating infections caused by this pathogen .
- Mechanistic Insights : Molecular docking studies have confirmed that the compound binds effectively to target proteins involved in cell cycle regulation and microbial resistance mechanisms, further supporting its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for (1-methyl-1H-indol-3-yl)(morpholino)methanone?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:
- Friedel-Crafts acylation : Introducing the morpholino-methanone group at the indole C3 position using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane .
- Methylation : Protecting the indole nitrogen via alkylation with methyl iodide under basic conditions (e.g., NaH in DMF) . Key considerations include reaction temperature control (0–25°C) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring by TLC and avoiding hydrolysis of the morpholino group .
Q. What spectroscopic techniques are critical for characterizing (1-methyl-1H-indol-3-yl)(morpholino)methanone?
- NMR Spectroscopy :
Q. How does the compound’s solubility impact experimental design?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays:
- Use DMSO stock solutions (<1% v/v to avoid cellular toxicity).
- For kinetic studies, pre-equilibrate in buffer systems (PBS, pH 7.4) to assess aggregation .
Advanced Research Questions
Q. How can contradictions in reported biological activities of indole-morpholino derivatives be resolved?
Discrepancies often arise from assay conditions or structural analogs. Strategies include:
- Comparative SAR Studies : Systematically vary substituents (e.g., electron-withdrawing groups on indole) to isolate pharmacophores .
- Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for enzymes (e.g., kinases) vs. receptors (e.g., GPCRs) .
- Meta-Analysis : Cross-reference datasets from crystallography (e.g., CSD entries) and bioactivity databases (e.g., ChEMBL) to identify confounding factors .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450). Prioritize scaffolds with low RMSD values (<2.0 Å) compared to crystallographic data .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-target complexes under physiological conditions .
- QSAR Models : Train on datasets of indole derivatives to predict ADMET properties, leveraging descriptors like logP and topological polar surface area .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- SHELX Refinement : Apply SHELXL for high-resolution data (≤1.0 Å) to model disorder (e.g., morpholino ring conformers) and hydrogen bonding networks .
- Electron Density Maps : Analyze residual density (>3σ) to detect unmodeled solvent molecules or counterions .
- Twinning Analysis : Use PLATON to identify twinning in crystals with high R-factors (>0.1), common in compounds with flexible substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
